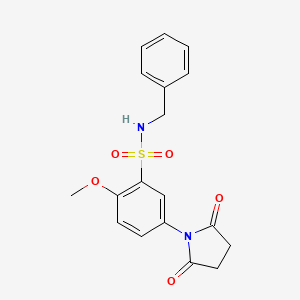![molecular formula C10H12FNO4S B4883200 methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate, also known as DBU-3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzoic acid derivatives and has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate is not fully understood, but it is believed to act by inducing apoptosis in cancer cells. This involves the activation of a number of signaling pathways that lead to the programmed cell death of cancer cells. methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate has also been found to inhibit the activity of a number of enzymes that are involved in cancer cell proliferation, making it a promising candidate for further study.
Biochemical and Physiological Effects
methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate in lab experiments is its potent antitumor activity, which makes it a valuable tool for researchers studying cancer biology. It is also relatively easy to synthesize, making it a cost-effective compound for use in research. However, one limitation of using methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate, including further studies on its mechanism of action and its potential as a drug candidate. Researchers may also explore its potential use in combination with other compounds to enhance its antitumor activity. Additionally, there is potential for further study on the anti-inflammatory and antioxidant properties of methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate, which may have applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine and sodium sulfite to yield the desired product. The overall yield of this process is around 30%, and the purity of the final product can be improved through further purification steps.
Aplicaciones Científicas De Investigación
Methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising lead compound for the development of new cancer treatments.
Propiedades
IUPAC Name |
methyl 5-(dimethylsulfamoyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-12(2)17(14,15)7-4-5-9(11)8(6-7)10(13)16-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMIZSUPVMOGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(dimethylsulfamoyl)-2-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-benzyl-4-piperidinyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4883117.png)
![4-bromo-N-[3-(dibutylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B4883130.png)
![2-[(2-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4883146.png)
![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)

![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)
![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)